(1R,3AR,6aR)-octahydropentalen-1-ol

NMR spectroscopy Stereochemistry Conformational analysis

(1R,3AR,6aR)-Octahydropentalen-1-ol (CAS 612546‑41‑5) is a chiral, secondary alcohol belonging to the octahydropentalene family—a bicyclo[3.3.0]octane scaffold composed of two fused cyclopentane rings. The defined exo‑orientation of the hydroxyl group and the three contiguous stereocentres confer a rigid, three‑dimensional framework that can govern the stereochemical outcome of downstream transformations.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
Cat. No. B12974818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,3AR,6aR)-octahydropentalen-1-ol
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESC1CC2CCC(C2C1)O
InChIInChI=1S/C8H14O/c9-8-5-4-6-2-1-3-7(6)8/h6-9H,1-5H2/t6-,7-,8-/m1/s1
InChIKeyAOONMBCPMGBOBG-BWZBUEFSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1R,3AR,6aR)-Octahydropentalen-1-ol: A Chiral Bicyclic Alcohol Building Block for Stereocontrolled Synthesis


(1R,3AR,6aR)-Octahydropentalen-1-ol (CAS 612546‑41‑5) is a chiral, secondary alcohol belonging to the octahydropentalene family—a bicyclo[3.3.0]octane scaffold composed of two fused cyclopentane rings [1]. The defined exo‑orientation of the hydroxyl group and the three contiguous stereocentres confer a rigid, three‑dimensional framework that can govern the stereochemical outcome of downstream transformations . Its racemic counterpart (rel‑(1R,3aR,6aR)‑octahydropentalen‑1‑ol, CAS 23359‑88‑8) and the enantiomeric (1S,3AS,6aS)‑isomer are the most frequently encountered comparators in procurement and synthesis design.

Workflow
Asymmetric synthesis and stereocontrolled transformations
Selection Logic
Pre-resolved (1R,3aR,6aR) absolute configuration building block
Use Context
Natural product-like library synthesis and chiral method development

Why Generic Substitution of (1R,3AR,6aR)-Octahydropentalen-1-ol Compromises Stereochemical Integrity in Pharmaceutical R&D


Simply replacing this single enantiomer with its racemate or the opposite enantiomer is not a viable option in stereocontrolled synthesis. The exo‑configured (1R,3AR,6aR) isomer and its endo‑counterpart exhibit fundamentally different NMR chemical shift environments [1] and solvolytic reactivity profiles that differ by more than five orders of magnitude [2]. In a medicinal‑chemistry context, a racemic alcohol will furnish diastereomeric intermediates that are impossible to separate by conventional methods, while the wrong enantiomer can invert the chiral induction of subsequent catalytic steps. The quantitative disparities documented in Sections 3 and 4 make it clear that generic‑grade material cannot satisfy the specifications required for reproducible, high‑enantiopurity synthesis.

Target
Config. (1R,3aR,6aR) single enantiomer
Risk Stereochemical fidelity for target engagement
Racemate
Rel-(1R,3aR,6aR)-octahydropentalen-1-ol (0% ee)
Stereochemical heterogeneity may alter binding and SAR interpretation
Opposite Enantiomer
(1S,3aS,6aS) scaffold
Inversion of configuration may abolish target engagement; requires validation

Quantitative Differentiation Evidence for (1R,3AR,6aR)-Octahydropentalen-1-ol Versus Close Analogs


NMR Chemical Shift Discrimination: Exo‑(1R,3AR,6aR) vs. Endo‑Bicyclo[3.3.0]octan‑2‑ol

The exo‑2 proton of the (1R,3AR,6aR) alcohol resonates at a diagnostically distinct chemical shift relative to the endo‑2 proton. Tabushi et al. demonstrated that the endo‑2 proton is more shielded than the exo‑2 proton, while the exo‑3 proton is considerably more shielded than the endo‑3 proton [1]. These shift differences allow unambiguous configurational assignment and quality control of enantiopure batches.

Enantiomeric Excess
Class-level inference
Single enantiomer, target e.e. >98% vs racemate 0% and synthetic 83–89% e.e.
Supports stereochemical-control study design
Data to verify; e.e. range derived from representative synthesis
NMR spectroscopy Stereochemistry Conformational analysis

Solvolysis Reactivity: Exo‑(1R,3AR,6aR) Tosylate vs. Endo‑2‑Bicyclo[3.3.0]octyl Tosylate

Grob et al. determined the solvolysis rates of epimeric bicyclo[3.3.0]octan‑2‑yl p‑toluenesulfonates in 80 % aqueous ethanol. The exo‑tosylate (directly derived from the (1R,3AR,6aR) alcohol) reacted with a relative rate of 2278, whereas the endo‑tosylate reacted with a relative rate of only 4 × 10⁻³ [1]. This translates to an exo/endo reactivity ratio of approximately 5.7 × 10⁵.

IDH1 R132H Inhibition
Direct comparison
IC50 = 700 nM for elaborated (1R,3aR,6aR) scaffold
Supports IDH1 mutant target-engagement assay context
Opposite enantiomer shows loss of activity; assay conditions apply
Physical organic chemistry Solvolysis kinetics Neighbouring‑group participation

Enantiomeric Excess and Batch Reproducibility: (1R,3AR,6aR) vs. Racemic rel‑(1R,3aR,6aR)

Commercial suppliers of the racemic form commonly certify a chemical purity of 98 % (HPLC, GC) but do not specify enantiomeric excess, as the material is equimolar in both enantiomers . In contrast, specialty vendors offering the single enantiomer (1R,3AR,6aR) provide material with defined enantiomeric excess (typically ≥ 97 % ee) supported by chiral‑HPLC or optical‑rotation certificates . The absence of ee certification for the racemate precludes its use in any stereoselective application where the (1R,3AR,6aR) configuration is required to transfer chirality to a target molecule.

Chemical Purity
Supporting evidence
≥98% by NMR, HPLC, GC; consistent with diastereomer class benchmarks
Lot attribute supports reproducible synthesis
Source-specific review recommended
Chiral purity Enantiomeric excess Quality control

High‑Value Application Scenarios for (1R,3AR,6aR)-Octahydropentalen-1-ol Driven by Differential Evidence


Chiral Building Block for Prostaglandin‑Analog Synthesis

The octahydropentalene core appears in prostacyclin analogs such as iloprost. The defined (1R,3AR,6aR) configuration ensures that the hydroxyl group adopts the correct exo orientation for subsequent olefination or Wittig homologation steps. The solvolytic lability difference between exo and endo derivatives (≥ 5 × 10⁵‑fold) means that only exo‑pure material will follow the desired reaction manifold without generating elimination by‑products [1].

Stereochemical Probe in Physical Organic Studies

The large ¹H NMR chemical‑shift separation (Δδ ≈ 0.4–0.6 ppm) between exo and endo isomers allows the (1R,3AR,6aR) alcohol to serve as a sensitive conformational reporter in mechanistic investigations of anchimeric assistance and non‑classical carbocation formation [2].

Enantiopure Ligand Precursor for Asymmetric Catalysis

When converted to a chiral phosphoramidite or N‑heterocyclic carbene ligand, the rigid bicyclo[3.3.0]octane scaffold provides a well‑defined chiral pocket. The ≥ 97 % ee specification ensures that the resulting catalyst does not contain the antagonistic enantiomer that would erode enantioselectivity in metal‑catalyzed transformations .

Application
Selection Property
Validation Focus
IDH1 mutant inhibitor research
Stereospecific scaffold context
Target-engagement assay review
Chiral natural product analogue synthesis
Enantioselective method development
Enantioselectivity and scaffold fidelity
Chiral reference standard procurement
Certified enantiomeric purity context
Chiral HPLC/SFC assay development
Chemokine receptor antagonist library synthesis
Functionalized stereoscaffold
Parallel SAR diversification
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